Technical Guide: Chemical Structure & Analysis of 2-(4-Amino-3-nitrophenyl)ethanol vs. HC Red No. 3
Technical Guide: Chemical Structure & Analysis of 2-(4-Amino-3-nitrophenyl)ethanol vs. HC Red No. 3
This guide provides an in-depth technical analysis comparing the chemical structure, synthesis, and properties of 2-(4-Amino-3-nitrophenyl)ethanol against the cosmetic dye HC Red No. 3 .
Executive Summary & Structural Disambiguation
In the context of dye chemistry and toxicological assessment, precision in nomenclature is critical. This guide addresses the comparison between two distinct chemical entities that share similar nomenclature but possess fundamental structural differences.
-
HC Red No. 3 is a nitro-phenylenediamine derivative used as a semi-permanent hair dye. It is characterized by an amino-ether linkage (N-linked).
-
2-(4-Amino-3-nitrophenyl)ethanol is a nitrophenethyl alcohol derivative. It is characterized by a carbon-alkyl linkage (C-linked).
While often confused due to the similarity in substituent names ("amino", "nitro", "ethanol"), they belong to different chemical classes with distinct physicochemical properties and toxicological profiles.
Chemical Identity Comparison
| Feature | HC Red No. 3 | 2-(4-Amino-3-nitrophenyl)ethanol |
| CAS Number | 2871-01-4 | 15896-61-4 |
| Common Name | HC Red 3 | 4-Amino-3-nitrophenethyl alcohol |
| Chemical Class | Nitro-substituted Phenylenediamine | Nitro-substituted Phenethyl Alcohol |
| Molecular Formula | C | C |
| Molecular Weight | 197.19 g/mol | 182.18 g/mol |
| Linkage Type | N-Linked (Amine) | C-Linked (Alkyl) |
| IUPAC Name | 2-[(4-amino-2-nitrophenyl)amino]ethanol | 2-(4-amino-3-nitrophenyl)ethanol |
| SMILES | OCCNc1ccc(N)cc1[O-] | OCCC1=CC=C(N)C([O-])=C1 |
Detailed Structural Analysis
HC Red No. 3 (The Dye)
Structure: 2-[(4-amino-2-nitrophenyl)amino]ethanol.[1][2]
-
Core: Benzene ring.
-
Substitution Pattern (1,2,4):
-
Position 1: Secondary amine substituted with an ethanol group (-NH-CH
CH OH). -
Position 2: Nitro group (-NO
). -
Position 4: Primary amino group (-NH
).
-
-
Electronic Effects: The molecule is a "push-pull" system. The electron-donating amino groups (positions 1 and 4) conjugate with the electron-withdrawing nitro group (position 2), creating a strong dipole and lowering the energy gap for
transitions. This conjugation is responsible for its deep red color. -
Intramolecular Bonding: A strong intramolecular hydrogen bond exists between the oxygen of the nitro group and the hydrogen of the adjacent secondary amine (NH-ethanol). This locks the molecule in a planar conformation, enhancing stability and color intensity.
2-(4-Amino-3-nitrophenyl)ethanol (The Analog)
Structure: 2-(4-amino-3-nitrophenyl)ethanol.[3][4][5][6][7]
-
Core: Benzene ring.
-
Substitution Pattern (1,3,4):
-
Position 1: Ethanol chain attached via a Carbon-Carbon bond (-CH
CH OH). -
Position 3: Nitro group (-NO
).[7] -
Position 4: Primary amino group (-NH
).
-
-
Key Difference: The ethanol moiety is not attached to a nitrogen. It is a phenethyl alcohol . This breaks the conjugation pathway relative to HC Red No. 3. The -CH
CH OH group acts as a weak alkyl donor but does not participate in the resonance system of the chromophore to the same extent as the amino-nitrogen in HC Red No. 3. -
Color: Due to reduced conjugation (only the 4-amino and 3-nitro interact strongly), this compound is typically lighter in color (yellow to brown) compared to the deep red of the diamine derivative.
Synthesis & Impurity Profiling
Understanding the synthesis pathways reveals why these structures are distinct and how isomeric impurities arise.
Synthesis of HC Red No. 3
The industrial synthesis typically involves a Nucleophilic Aromatic Substitution (S
-
Starting Material: 4-Fluoro-3-nitroaniline (or 4-chloro-3-nitroaniline).
-
Reagent: Monoethanolamine (H
NCH CH OH). -
Mechanism: The amine of the ethanolamine attacks the carbon bearing the halogen. The halogen is activated by the ortho-nitro group.
-
Regioselectivity: The reaction is highly selective for the position ortho to the nitro group and para to the amino group.
The "Isomer" Confusion
A common point of confusion in this field is the regioisomer of HC Red No. 3, which is 2-[(4-amino-3-nitrophenyl)amino]ethanol (CAS 24905-87-1).
-
Isomer Structure: The nitro group is at position 3 (meta to the ethanolamine), or the ethanolamine attacks a different position.
-
Differentiation: This isomer has the same Molecular Weight (197.[2][8]19) as HC Red No. 3, unlike the C-linked analog (MW 182.18).
Synthesis of 2-(4-Amino-3-nitrophenyl)ethanol
This compound is synthesized via a different route, typically involving the nitration of 4-aminophenethyl alcohol or the reduction of 4-nitrophenethyl alcohol followed by selective nitration. It is not a byproduct of HC Red No. 3 synthesis because the carbon skeleton is fundamentally different (C-C vs C-N bond).
Analytical Differentiation Workflow
To distinguish these compounds in a research setting, the following workflow is recommended.
Figure 1: Analytical workflow for distinguishing HC Red No. 3 from its C-linked analog and regioisomers.
Key Analytical Signals
-
Mass Spectrometry: The definitive differentiator.
-
1H-NMR:
-
HC Red No. 3: Look for the exchangeable proton signal of the secondary amine (-NH-) around 5.0-8.0 ppm (solvent dependent) and the methylene protons attached to Nitrogen (
~3.2-3.5 ppm). -
C-Linked Analog: Look for the benzylic methylene triplet (
~2.7-2.9 ppm, Ar-CH -CH -OH). The absence of the Ar-NH-CH signal is diagnostic.
-
Toxicological Implications (SAR)
The structural difference dictates the toxicological profile, particularly regarding mutagenicity and sensitization.
HC Red No. 3 (SCCS Opinion)
The Scientific Committee on Consumer Safety (SCCS) has extensively reviewed HC Red No. 3.
-
Sensitization: Classified as a strong sensitizer . The secondary amine structure allows for metabolic activation to reactive haptens.
-
Nitrosation: As a secondary amine, it is prone to nitrosation to form carcinogenic nitrosamines. It must not be used with nitrosating agents.[1]
-
Mutagenicity: While some nitro-phenylenediamines are mutagenic, HC Red No. 3 is generally considered safe for use in hair dyes at regulated concentrations (up to 3.0%), provided nitrosamine content is controlled (<50 ppb).
2-(4-Amino-3-nitrophenyl)ethanol[12]
-
Structure-Activity Relationship (SAR): This compound lacks the secondary amine functionality directly on the ring.
-
Metabolism: It is likely metabolized via oxidation of the alcohol to the corresponding phenylacetic acid derivative.
-
Mutagenicity Risk: Nitroanilines (with free NH
) can be mutagenic. The position of the nitro group (meta to the alkyl chain, ortho to the amine) is a critical determinant. In general, ortho-nitroanilines (like the substructure here) can be reduced to phenylenediamines or form reactive hydroxylamines. However, without the secondary amine side chain, its sensitization potential may differ from HC Red No. 3.
References
-
Scientific Committee on Consumer Safety (SCCS). (2010). Opinion on HC Red n° 3. European Commission. SCCS/1293/10. Link
-
National Toxicology Program (NTP). (1986). Toxicology and Carcinogenesis Studies of HC Red No. 3. NTP TR 281. Link
-
PubChem. (2024). Compound Summary: HC Red No. 3 (CAS 2871-01-4).[1][8] National Library of Medicine. Link
-
PubChem. (2024). Compound Summary: 2-(4-Amino-3-nitrophenyl)ethanol (CAS 15896-61-4).[4][6][7] National Library of Medicine. Link
-
Cosmetic Ingredient Review (CIR). (2012). Safety Assessment of Nitro-Phenylenediamine Dyes as Used in Cosmetics. Link
Sources
- 1. HC Red 3 | C8H11N3O3 | CID 3465817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-((4-Amino-2-nitrophenyl)amino)ethanol | 2871-01-4 [sigmaaldrich.com]
- 3. 2-((4-Amino-2-chloro-5-nitrophenyl)amino)ethanol | C8H10ClN3O3 | CID 5490271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(4-Amino-3-nitrophenyl)ethanol | 15896-61-4 [sigmaaldrich.com]
- 5. ScenTree - Alpha-cedrene (CAS N° 469-61-4) [scentree.co]
- 6. 15896-61-4|2-(4-Amino-3-nitrophenyl)ethanol|BLD Pharm [bldpharm.com]
- 7. 2-(4-amino-3-nitrophenyl)ethanol | CAS#:15896-61-4 | Chemsrc [chemsrc.com]
- 8. HC Red 3 (CAS NO:2871-01-4) | HC Red 3 Manufacturer and Suppliers | Scimplify [scimplify.com]
- 9. Substance Registry Services | US EPA [cdxapps.epa.gov]
